molecular formula C17H18BrNO B2378536 4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol CAS No. 326884-68-8

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol

Cat. No. B2378536
CAS RN: 326884-68-8
M. Wt: 332.241
InChI Key: UPCKHINKYVHUJM-XDHOZWIPSA-N
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Description

“4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol” involves an intramolecular O—H N hydrogen bond between the phenol OH group and the imine N atom, forming an S(6) ring . The planarity of the molecule varies with different polymorphs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol” include a molecular weight of 332.23 and a molecular formula of C17H18BrNO . The compound exists in different polymorphs, which have different colors at room temperature . Both polymorphs display some degree of thermochromism .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes, characterized by their structural and thermal properties. These complexes exhibit distorted square pyramidal and octahedral geometries and undergo three stages of thermal decomposition (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).
  • It also serves as a ligand in synthesizing metal complexes useful in fluorescence detection of ions like Cu2+ and Zn2+, where these complexes demonstrate notable sensing phenomena optimized through spectral analyses and theoretical calculations (Das et al., 2021).

Catalytic Applications

  • The compound is involved in the green synthesis of Schiff base metal complexes, used as catalysts for the chemical fixation of CO2 into cyclic carbonates, demonstrating good thermal stability and efficient catalytic performance (Ikiz et al., 2015).
  • In a similar vein, cobalt(III) complexes derived from Schiff base ligands including this compound have been explored for their catalytic promiscuity, showing potential in activities like catecholase and phosphatase mimicking (Dasgupta et al., 2020).

Biological and Medicinal Research

  • Schiff bases derived from this compound have demonstrated antibacterial and antioxidant activities, with variations in activity based on different substituent groups (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
  • It's also been involved in the synthesis of novel Schiff base compounds with urease inhibitory activity and antioxidant potential, highlighting its application in the field of medicine and agriculture (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

properties

IUPAC Name

4-bromo-2-[(4-butylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-2-3-4-13-5-8-16(9-6-13)19-12-14-11-15(18)7-10-17(14)20/h5-12,20H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCKHINKYVHUJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-{(E)-[(4-butylphenyl)imino]methyl}phenol

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